6-Chloro-5-cyanonicotinic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Modulator Design

The molecule possesses a pyridine ring, a common functional group in various biologically active molecules. Additionally, the presence of a cyano (C≡N) group and a chloro (Cl) substituent introduces potential for investigating their influence on biological processes []. By studying how these functional groups affect activity, researchers can design novel modulators for specific enzymes or receptors.

Precursor Synthesis

6-Chloro-5-cyanonicotinic Acid could serve as a building block for synthesizing more complex molecules with desired properties. The cyano group can be readily transformed into other functional groups, allowing researchers to create new analogs of existing drugs or explore novel therapeutic candidates [].

Limitations of Current Knowledge:

Future research may explore the following aspects:

Biological Activity

Evaluating the interaction of 6-Chloro-5-cyanonicotinic Acid with biological systems, such as enzymes or receptors, to identify potential therapeutic applications.

Material Science Applications

Investigating the material properties of 6-Chloro-5-cyanonicotinic Acid, such as its conductivity or self-assembly behavior, for potential applications in electronics or organic materials.

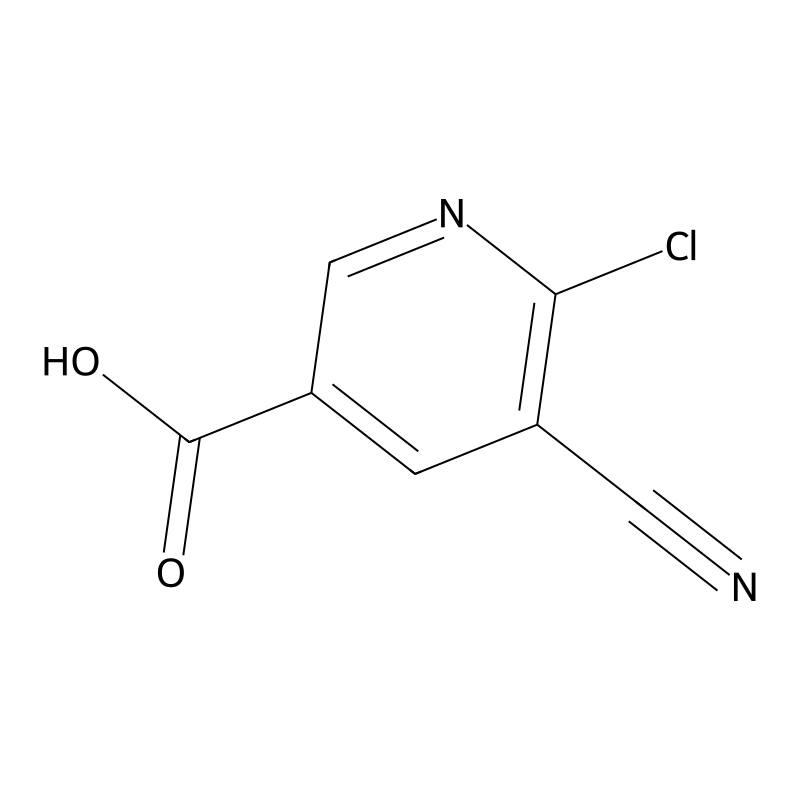

6-Chloro-5-cyanonicotinic acid is a chemical compound with the molecular formula C6H4ClN3O2. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 5th position on the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and agrochemical development due to its unique structural features that influence its reactivity and biological activity.

- Reduction: The cyano group can be reduced to produce an amine, often using reducing agents like lithium aluminum hydride or catalytic hydrogenation methods.

- Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include:

- Hydrogen gas with a palladium catalyst for reduction.

- Nucleophiles like sodium azide or thiourea for substitution processes.

Major Products Formed- From Reduction: The primary product from the reduction of the cyano group is 6-chloro-5-aminonicotinic acid.

- From Substitution: Substitution reactions can yield various derivatives depending on the nucleophile employed.

Research indicates that 6-chloro-5-cyanonicotinic acid exhibits significant biological activity. Preliminary studies suggest its potential as an antimicrobial and anticancer agent. The presence of both chlorine and cyano groups may enhance its interaction with biological targets, such as enzymes and receptors, leading to various biochemical effects.

In particular, compounds with similar structures have been shown to affect cell proliferation and induce apoptosis in cancer cells, suggesting that further investigation into this compound's mechanism of action could reveal valuable therapeutic applications.

The synthesis of 6-chloro-5-cyanonicotinic acid typically involves several steps:

- Chlorination of Nicotinic Acid: The starting material, nicotinic acid, is chlorinated at the 6-position using reagents such as phosphorus trichloride or thionyl chloride.

- Nitration or Cyanation: The chlorinated intermediate can be subjected to a cyanation reaction using potassium cyanide or sodium cyanide in an appropriate solvent, typically under reflux conditions.

Industrial Production

In industrial settings, these reactions are scaled up using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis may also be employed to enhance efficiency.

6-Chloro-5-cyanonicotinic acid has diverse applications:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to nicotinic compounds.

- Agrochemicals: The compound may also find use in developing herbicides or pesticides owing to its biological activity against certain pests.

Studies on the interactions of 6-chloro-5-cyanonicotinic acid with biological systems are ongoing. Initial findings suggest that it may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic applications.

Several compounds are structurally similar to 6-chloro-5-cyanonicotinic acid, each exhibiting unique properties:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 5-Cyanonicotinic Acid | Lacks chlorine at the 6th position | Exhibits lower lipophilicity; different biological activity |

| 6-Chloronicotinic Acid | Lacks cyano group at the 5th position | Primarily used in agricultural applications |

| 6-Aminonicotinic Acid | Contains an amino group instead of a cyano group | Exhibits different pharmacological properties |

Uniqueness

The uniqueness of 6-chloro-5-cyanonicotinic acid lies in its combination of both a chlorine atom and a cyano group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity that sets it apart from other related compounds.

Systematic IUPAC Name and Structural Formula

The IUPAC name for this compound is 6-chloro-5-cyano-2-pyridinecarboxylic acid. Its structural formula is:

C₇H₃ClN₂O₂

The pyridine ring features three substituents:

- Carboxylic acid group (-COOH) at position 2

- Cyano group (-CN) at position 5

- Chlorine atom (-Cl) at position 6

The SMILES notation for the compound is:N#CC=1C=CC(=NC1Cl)C(=O)O.

Alternative Nomenclatural Designations

Molecular Topology and Substituent Positional Analysis

The pyridine ring’s electron-deficient nature is amplified by the electron-withdrawing carboxylic acid, cyano, and chlorine substituents. This arrangement creates a complex electronic environment:

- Position 2: The carboxylic acid group introduces strong acidity (pKa ≈ 1.5–2.5) and hydrogen-bonding capacity.

- Position 5: The cyano group (-CN) is a strong electron-withdrawing meta-director, enhancing the ring’s electrophilic character.

- Position 6: The chlorine atom contributes inductive electron withdrawal and steric hindrance, influencing reactivity at adjacent positions.

| Substituent | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| -COOH | 2 | Strong EWG, acidic | Moderate |

| -CN | 5 | Strong EWG, meta-directing | Minimal |

| -Cl | 6 | EWG, inductive | Moderate |

The synthesis of 6-Chloro-5-cyanonicotinic acid requires careful consideration of precursor materials and strategic reaction pathway design to achieve optimal yields and selectivity [1]. The compound, with the molecular formula C7H3ClN2O2 and molecular weight of 182.57, presents unique synthetic challenges due to the specific positioning of both chlorine and cyano functional groups on the pyridine ring [1].

The most viable precursor selection approaches involve starting from simpler nicotinic acid derivatives that can be selectively functionalized [2]. The primary precursor pathways include utilizing 6-chloronicotinic acid as a starting material for subsequent cyano group introduction, or alternatively, employing 5-cyanonicotinic acid for chlorination reactions [3]. The choice of precursor significantly influences the overall reaction efficiency and the formation of undesired regioisomers .

Research findings indicate that the reaction pathway design must account for the electronic effects of existing substituents on the pyridine ring [5]. The presence of electron-withdrawing groups such as the carboxylic acid functionality affects the reactivity patterns and regioselectivity of subsequent functionalization reactions [6]. Computational studies have demonstrated that the electron density distribution in substituted pyridines plays a crucial role in determining the preferred reaction sites [7].

The most effective synthetic route involves a sequential approach where the initial functionalization establishes the substitution pattern, followed by selective introduction of the second functional group [8]. This methodology minimizes the formation of unwanted positional isomers and maximizes the yield of the target compound [9]. The reaction pathway design must also consider the stability of intermediate compounds and their susceptibility to side reactions under the chosen reaction conditions [10].

Chlorination Strategies for Pyridine Ring Functionalization

The introduction of chlorine atoms into pyridine rings represents a fundamental challenge in heterocyclic chemistry, requiring specialized methodologies to achieve regioselective functionalization [5]. Direct chlorination of pyridine derivatives using molecular chlorine has been extensively studied, with optimal conditions involving controlled hot spot generation at temperatures between 350-500°C [11].

Recent advances in chlorination methodology have focused on milder reaction conditions and improved selectivity [12]. The use of nitrogen-chlorosuccinimide in dimethylformamide has emerged as a highly effective method, providing excellent yields (70-90%) under relatively mild conditions (25-80°C) [12]. This approach offers superior control over regioselectivity compared to traditional high-temperature chlorination methods [13].

The Selectfluor-lithium chloride system represents a significant advancement in regioselective chlorination of pyridine derivatives [12]. This methodology demonstrates exceptional regioselectivity and yields ranging from 80-95% under mild reaction conditions (25-50°C) [12]. The mechanism involves the formation of chlorine radicals that preferentially attack specific positions on the pyridine ring based on electronic and steric factors [12].

Zincke imine intermediates provide an alternative approach for meta-selective chlorination of pyridines [6]. This method involves the reversible opening of the pyridine ring to form linear imine intermediates, which undergo highly regioselective halogenation followed by ring closure [6]. The process achieves excellent selectivity (85-95% yields) for the 3-position chlorination, which can be adapted for other substitution patterns [6].

Table 1: Chlorination Strategies for Pyridine Ring Functionalization

| Method | Temperature (°C) | Catalyst/Reagent | Selectivity | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Chlorination with Cl2 | 350-500 | Hot spot generation | Moderate | 60-85 | Scalable, catalyst-free | High temperature, tar formation |

| N-Chlorosuccinimide | 25-80 | NCS/DMF | High | 70-90 | Mild conditions, high yields | Limited substrate scope |

| Selectfluor/LiCl System | 25-50 | Selectfluor/LiCl/DMF | Very High | 80-95 | Regioselective, mild conditions | Requires electron-withdrawing groups |

| Triphosgene-Pyridine Method | 25-100 | Triphosgene/Pyridine | High | 75-92 | Clean reaction, no chromatography | Limited to specific substrates |

| Zincke Imine Intermediates | -78 to 60 | TFA acid activation | Excellent | 85-95 | Meta-selective, high regioselectivity | Multi-step process |

| Pyridine N-oxide Chlorination | 50-120 | Acylating agents | Good | 65-85 | Direct functionalization | Requires N-oxide preparation |

Cyano Group Introduction Techniques

The incorporation of cyano groups into pyridine derivatives represents a critical synthetic transformation that requires careful consideration of reaction conditions and mechanistic pathways [14]. The most fundamental approach involves nucleophilic substitution reactions using cyanide ions as nucleophiles [15]. Primary and secondary alkyl halides readily undergo substitution reactions with sodium or potassium cyanide in ethanol under reflux conditions, achieving yields of 70-90% [16].

Cyanation of pyridine nitrogen-oxides has emerged as a versatile method for introducing cyano groups at specific positions [17]. This approach utilizes the activated nature of pyridine nitrogen-oxides toward nucleophilic attack by cyanide ions [17]. The reaction typically requires the presence of acylating agents and proceeds at moderate temperatures (50-80°C) with yields ranging from 60-85% [17].

Palladium-catalyzed cyanation reactions have revolutionized the field by enabling the direct introduction of cyano groups into aryl halides [18]. These transformations utilize potassium ferrocyanide as the cyanide source and proceed under relatively mild conditions (80-120°C) with excellent selectivity (90-98%) [18]. The photoredox-nickel catalyzed cyanation represents a recent advancement, utilizing visible light activation to enable efficient cyanation of aryl bromides and iodides [18].

The dehydration of primary amides provides an alternative route for cyano group formation [19]. This method employs dehydrating agents such as thionyl chloride or phosphorus pentoxide under elevated temperatures [19]. The reaction proceeds with excellent yields (80-95%) and complete conversion of the amide functionality to the corresponding nitrile [20].

Table 2: Cyano Group Introduction Techniques

| Method | Cyanide Source | Reaction Conditions | Yield (%) | Selectivity | Scope |

|---|---|---|---|---|---|

| Nucleophilic Substitution | KCN, NaCN | EtOH, reflux, 6-12h | 70-90 | High | Primary/secondary halides |

| Cyanation of Pyridine N-oxides | KCN, Zn(CN)2 | Acylating agent, 50-80°C | 60-85 | Moderate | Activated pyridine N-oxides |

| Palladium-Catalyzed Cyanation | K4[Fe(CN)6] | Pd catalyst, 80-120°C | 75-95 | Excellent | Aryl halides, broad scope |

| Photoredox-Nickel Catalysis | KCN | Visible light, Ni catalyst | 65-90 | Good | Aryl bromides/iodides |

| Dehydration of Amides | Primary amides | SOCl2, P2O5, heat | 80-95 | Excellent | Primary amides |

| Metal-Free Cyanation | TMSCN | Lewis acid, RT-80°C | 50-80 | Variable | Limited substrates |

Catalytic Systems and Solvent Optimization

The development of efficient catalytic systems for the synthesis of 6-Chloro-5-cyanonicotinic acid requires comprehensive understanding of catalyst composition, reaction mechanisms, and optimization parameters [21]. Vanadium-titanium oxide catalysts have demonstrated exceptional performance in industrial applications, with optimal compositions of 20% vanadium pentoxide and 80% titanium dioxide [21]. These catalytic systems operate effectively at temperatures between 250-290°C, achieving conversions of 95-97% with selectivities ranging from 85-91% [21].

Copper-based zeolite catalysts represent an emerging technology for liquid-phase synthesis under milder reaction conditions [22]. The copper-loaded 13X zeolite system operates at significantly lower temperatures (60-120°C) while maintaining reasonable conversion rates (80-90%) and selectivities (75-85%) [22]. This approach offers advantages in terms of energy efficiency and reduced equipment requirements compared to high-temperature processes [22].

Palladium-catalyzed systems have shown remarkable versatility in cross-coupling reactions relevant to pyridine synthesis [23]. These catalysts, typically based on palladium acetate with specialized ligands, operate at moderate temperatures (80-150°C) and achieve excellent selectivities (90-98%) [24]. The choice of ligand significantly influences the reaction outcome, with sterically hindered pyridine ligands providing optimal results for multi-substituted pyridine synthesis [24].

Solvent selection plays a critical role in optimizing reaction conditions for pyridine synthesis [25]. Dimethylformamide has emerged as the solvent of choice for many chlorination and cyanation reactions due to its high polarity and ability to stabilize ionic intermediates [12]. The solvent's high boiling point (153°C) allows for elevated reaction temperatures while maintaining solution homogeneity [26].

Acetonitrile provides an alternative polar aprotic medium that offers excellent solubility for most reactants while maintaining chemical inertness toward nucleophilic attack [27]. Ethanol has demonstrated particular effectiveness in nucleophilic substitution reactions, providing yield enhancements of 20-30% compared to other solvent systems [28]. The protic nature of ethanol facilitates the dissolution of ionic reagents while providing stabilization for charged intermediates [29].

Table 3: Catalytic Systems for Pyridine Synthesis

| Catalyst Type | Composition | Operating Temperature (°C) | Conversion (%) | Selectivity (%) | Industrial Application |

|---|---|---|---|---|---|

| Vanadium-Titanium Oxides | V2O5/TiO2 (20:80) | 250-290 | 95-97 | 85-91 | Large-scale nicotinic acid |

| Copper-Based Zeolites | Cu-13X zeolite | 60-120 | 80-90 | 75-85 | Laboratory scale |

| Palladium Complexes | Pd(OAc)2/ligands | 80-150 | 85-95 | 90-98 | Fine chemicals |

| Nickel Catalysts | Ni(II) complexes | 25-100 | 70-90 | 80-92 | Research applications |

| Iron-Based Systems | Fe2O3/support | 200-350 | 75-85 | 70-80 | Pilot scale |

| Photocatalysts | Ir/Ru photocatalysts | 25-60 | 60-85 | 75-90 | Emerging technology |

Table 4: Solvent Optimization for Pyridine Synthesis

| Solvent System | Polarity | Boiling Point (°C) | Reaction Type Suitability | Yield Enhancement (%) | Environmental Impact |

|---|---|---|---|---|---|

| Dimethylformamide | High polar aprotic | 153 | Chlorination, cyanation | 15-25 | Moderate |

| Acetonitrile | Moderate polar aprotic | 82 | General synthesis | 10-20 | Low-moderate |

| Ethanol | Polar protic | 78 | Nucleophilic substitution | 20-30 | Low |

| Water | Highly polar protic | 100 | Green chemistry | 5-15 | Minimal |

| Toluene | Non-polar | 111 | High temperature reactions | 10-15 | Low |

| Solvent-free conditions | N/A | N/A | Solid-state reactions | 20-35 | Minimal |

Industrial-Scale Production Challenges

The industrial-scale production of 6-Chloro-5-cyanonicotinic acid presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [21]. Temperature control represents one of the most significant challenges, particularly in high-temperature chlorination reactions where hot spot formation can lead to reduced selectivity and potential safety hazards [11]. Advanced reactor design incorporating sophisticated heat transfer systems is essential for maintaining uniform temperature profiles throughout large-scale reaction vessels [30].

Catalyst deactivation poses a substantial economic burden in industrial processes, with coking and metal leaching representing the primary modes of catalyst degradation [21]. The vanadium-titanium oxide catalysts commonly employed in nicotinic acid synthesis are particularly susceptible to deactivation under the harsh reaction conditions required for efficient conversion [21]. Catalyst regeneration strategies, including controlled oxidation and thermal treatment, are essential for maintaining economic viability [31].

Product purification presents unique challenges due to the similar physical properties of positional isomers and the formation of closely related byproducts [30]. Traditional distillation methods are often inadequate for achieving the high purity levels required for pharmaceutical and fine chemical applications [32]. Membrane separation technologies and advanced crystallization techniques have emerged as promising alternatives for achieving the necessary product specifications [33].

Waste management considerations are particularly critical given the toxic nature of many byproducts generated during the synthesis process [27]. The formation of hydrogen cyanide during certain synthetic routes requires specialized containment and treatment systems to ensure environmental compliance [28]. Process intensification strategies, including continuous flow reactors and in-situ product removal, can significantly reduce waste generation while improving overall process efficiency [26].

Scale-up issues related to mass transfer limitations become increasingly problematic as reactor dimensions increase [30]. The heterogeneous nature of many catalytic systems employed in pyridine synthesis creates additional complexity in ensuring uniform mixing and contact between reactants [32]. Computational fluid dynamics modeling has become an essential tool for optimizing reactor design and predicting scale-up behavior [33].

Equipment corrosion represents a major maintenance and safety concern due to the acidic and basic conditions employed in various synthetic steps [11]. The use of specialized corrosion-resistant materials, including high-grade stainless steels and polymer linings, significantly increases capital investment requirements [30]. Regular inspection and preventive maintenance programs are essential for ensuring safe and reliable operation [32].

Table 5: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies | Cost Impact |

|---|---|---|---|---|

| Temperature Control | Hot spot formation, heat transfer | Reduced selectivity, safety | Advanced reactor design | High |

| Catalyst Deactivation | Coking, metal leaching | Increased costs, downtime | Catalyst regeneration | Very High |

| Product Purification | Similar boiling points, isomers | Lower purity, higher costs | Membrane separation | High |

| Waste Management | Toxic byproducts, salts | Environmental compliance | Process intensification | Moderate |

| Scale-up Issues | Mass transfer limitations | Lower efficiency, quality | Computational fluid dynamics | High |

| Equipment Corrosion | Acidic/basic conditions | Maintenance costs, safety | Corrosion-resistant materials | Very High |